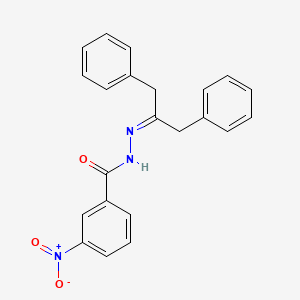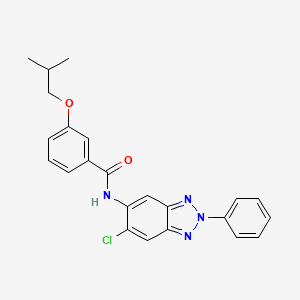![molecular formula C28H32N2O6 B11568046 1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568046.png)
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, dimethyl, and morpholinyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate starting materials, such as substituted phenols and pyrroles, under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions using reagents like dimethoxybenzene and suitable catalysts.
Attachment of the morpholinylpropyl side chain: This step involves nucleophilic substitution reactions, where the morpholinyl group is introduced using reagents like morpholine and alkyl halides.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound is studied for its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group but differs in its core structure and functional groups.
Indole derivatives: These compounds have a similar aromatic structure and exhibit diverse biological activities.
Other chromeno[2,3-c]pyrrole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C28H32N2O6 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H32N2O6/c1-17-14-20-22(15-18(17)2)36-27-24(26(20)31)25(19-6-7-21(33-3)23(16-19)34-4)30(28(27)32)9-5-8-29-10-12-35-13-11-29/h6-7,14-16,25H,5,8-13H2,1-4H3 |
InChI Key |
INFOIKQJZUFEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis(4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11567965.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11567967.png)
![N-(5-chloro-2-methylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B11567979.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11567986.png)

![2-Amino-4-(3-chlorophenyl)-7-hydroxy-6-[(E)-[(2-iodophenyl)imino]methyl]-4H-chromene-3-carbonitrile](/img/structure/B11568000.png)
![5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline](/img/structure/B11568004.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide](/img/structure/B11568011.png)
![Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate](/img/structure/B11568019.png)
![N-(4-bromo-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568027.png)
![N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]ethenyl]phenyl]acetamide](/img/structure/B11568035.png)
![N-benzyl-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568038.png)
![N-(2,3-dimethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568043.png)

